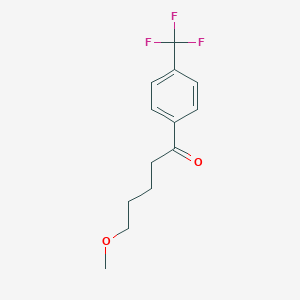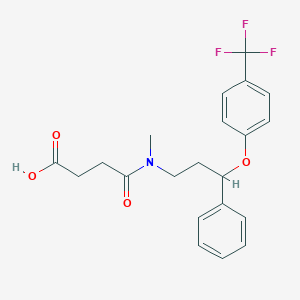
8-Hydroxyloxapine
Vue d'ensemble
Description
L'8-Hydroxyloxapine est un métabolite de la loxapine, un médicament antipsychotique principalement utilisé dans le traitement de la schizophrénie et du trouble bipolaire . La loxapine appartient à la classe des dibenzoxazépines et est structurellement similaire à la clozapine . Le composé this compound est formé par l'hydroxylation de la loxapine par l'enzyme cytochrome P450 CYP1A2 .
Applications De Recherche Scientifique
8-Hydroxy Loxapine has several scientific research applications, including:
Analyse Biochimique
Biochemical Properties
8-Hydroxyloxapine interacts with various enzymes and proteins. Loxapine displays high affinity for histamine, serotonin (5-HT), dopamine, and α1-adrenergic receptors . As a metabolite of loxapine, this compound may share similar biochemical properties.
Cellular Effects
This compound, as a metabolite of loxapine, may influence cell function. Loxapine has been shown to have high affinity for the D2, intermediate affinity for the D1, D4, D5, 5-HT2C receptors, and a lack of affinity toward D3, 5-HT1A, 5-HT4, 5-HT6, and 5-HT7 receptors . These interactions can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that loxapine, the parent compound, is a dopamine antagonist and a serotonin 5-HT2 blocker . Therefore, this compound might exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that loxapine and its metabolites are widely distributed into body tissues, including lungs, brain, spleen, heart, liver, pancreas, and kidneys .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Studies on loxapine, the parent drug, have shown that systemic exposures of both drugs and their metabolites were consistently higher in long-term anesthetized model after all routes of administration .
Metabolic Pathways
This compound is part of the metabolic pathway of loxapine, which involves extensive liver metabolism. Active metabolites include amoxapine and this compound . Loxapine is a substrate of CYP1A2, CYP3A4, and CYP2D6 .
Transport and Distribution
In animals, loxapine and its metabolites, including this compound, are widely distributed into body tissues, including lungs, brain, spleen, heart, liver, pancreas, and kidneys . Loxapine crosses the blood-brain barrier, and it is likely that this compound shares this property .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'8-Hydroxyloxapine implique l'hydroxylation de la loxapine. Cette réaction est généralement catalysée par l'enzyme cytochrome P450 CYP1A2 . Les conditions de réaction comprennent la présence d'oxygène et de NADPH comme cofacteur.
Méthodes de production industrielle : La production industrielle de l'this compound suit des principes similaires à la synthèse en laboratoire mais à plus grande échelle. Le procédé implique l'utilisation de bioréacteurs où la loxapine est exposée à l'enzyme cytochrome P450 dans des conditions contrôlées pour garantir une hydroxylation efficace.
Analyse Des Réactions Chimiques
Types de réactions : L'8-Hydroxyloxapine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Une oxydation supplémentaire peut se produire, conduisant à la formation d'autres métabolites.
Réduction : Bien que moins courantes, les réactions de réduction peuvent également avoir lieu dans des conditions spécifiques.
Substitution : Le groupe hydroxyle dans l'this compound peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'oxygène moléculaire en présence de catalyseurs.
Réduction : Des réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Divers réactifs, y compris les halogènes et les agents alkylants, peuvent faciliter les réactions de substitution.
Principaux produits formés :
Oxydation : Formation de métabolites davantage oxydés.
Réduction : Formation de dérivés réduits.
Substitution : Formation de dérivés substitués avec différents groupes fonctionnels.
4. Applications de la recherche scientifique
L'this compound a plusieurs applications de recherche scientifique, notamment :
Industrie : Utilisé dans le développement de nouveaux médicaments antipsychotiques et dans l'étude du métabolisme des médicaments.
5. Mécanisme d'action
Le mécanisme d'action de l'this compound implique son interaction avec divers récepteurs de neurotransmetteurs dans le cerveau. Il agit comme un antagoniste aux récepteurs de la dopamine D2 et de la sérotonine 5-HT2 . En bloquant ces récepteurs, l'this compound aide à réduire les symptômes de la psychose et de l'agitation. Le composé affecte également d'autres systèmes de neurotransmetteurs, contribuant à son profil pharmacologique global .
Composés similaires :
Loxapine : Le composé parent dont l'this compound est dérivé.
Amoxapine : Un autre métabolite de la loxapine avec des propriétés pharmacologiques similaires.
Clozapine : Structurellement similaire à la loxapine et utilisé dans le traitement de la schizophrénie.
Unicité de l'this compound : L'this compound est unique en raison de son hydroxylation spécifique à la 8e position, ce qui influence considérablement son activité pharmacologique et son profil métabolique. Contrairement à son composé parent, la loxapine, l'this compound a des interactions distinctes avec les récepteurs de neurotransmetteurs, contribuant à ses effets thérapeutiques et à son profil d'effets secondaires uniques .
Mécanisme D'action
The mechanism of action of 8-Hydroxy Loxapine involves its interaction with various neurotransmitter receptors in the brain. It acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2 receptors . By blocking these receptors, 8-Hydroxy Loxapine helps to reduce symptoms of psychosis and agitation. The compound also affects other neurotransmitter systems, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Loxapine: The parent compound from which 8-Hydroxy Loxapine is derived.
Amoxapine: Another metabolite of Loxapine with similar pharmacological properties.
Clozapine: Structurally similar to Loxapine and used in the treatment of schizophrenia.
Uniqueness of 8-Hydroxy Loxapine: 8-Hydroxy Loxapine is unique due to its specific hydroxylation at the 8th position, which significantly influences its pharmacological activity and metabolic profile. Unlike its parent compound Loxapine, 8-Hydroxy Loxapine has distinct interactions with neurotransmitter receptors, contributing to its unique therapeutic effects and side effect profile .
Propriétés
IUPAC Name |
8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-4-16(14)24-17-5-3-13(23)11-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJRIWXLPIYFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210387 | |
| Record name | 8-Hydroxyloxapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61443-77-4 | |
| Record name | 8-Hydroxyloxapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061443774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxyloxapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXYLOXAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q6HMM3XRC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 8-hydroxyloxapine formed in the body?
A: this compound is primarily formed through the oxidative metabolism of loxapine by the cytochrome P450 enzyme, specifically CYP1A2, in the liver. [] This metabolic pathway represents a major route of loxapine elimination in humans.
Q2: Does this compound possess any pharmacological activity?
A: Unlike its parent compound, loxapine, and the active metabolite 7-hydroxyloxapine, research suggests that this compound is pharmacologically inactive. [] Despite its lack of activity, it is found in higher concentrations in plasma compared to 7-hydroxyloxapine following loxapine administration. []
Q3: Why is it important to quantify this compound in biological samples?
A: While this compound itself is inactive, its presence and concentration in plasma, alongside loxapine and 7-hydroxyloxapine, are crucial in evaluating the bioequivalence of different loxapine formulations. [] Monitoring these analytes provides a comprehensive understanding of how the drug is absorbed, metabolized, and eliminated by the body, ultimately impacting its efficacy and potential for drug-drug interactions.
Q4: What analytical techniques are available for measuring this compound levels?
A: Several methods have been developed to quantify this compound. One approach involves a solid-phase extraction procedure followed by analysis using wide-bore capillary gas chromatography with nitrogen-selective detection. [] This method has been successfully applied to monitor therapeutic and potentially toxic levels of trazodone, with this compound serving as an internal standard. [] Additionally, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been employed to simultaneously quantify loxapine and its metabolites, including this compound, in human plasma. [] This technique offers high sensitivity and selectivity for analyzing complex biological matrices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







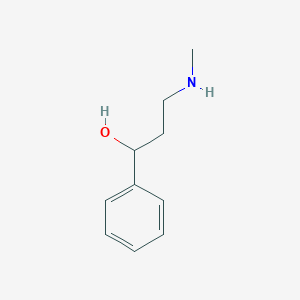
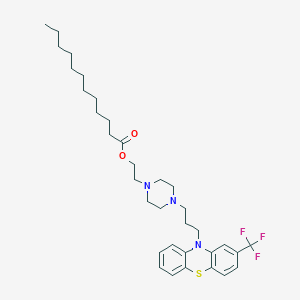
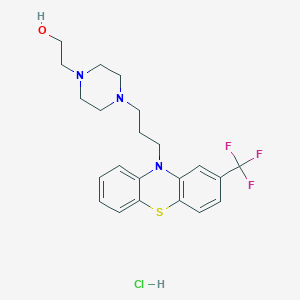


![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B195940.png)

